4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

FLT3 VEGFR2 Acute Myeloid Leukemia

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic core structure widely employed in the design of ATP-competitive kinase inhibitors. This specific derivative features a 2-methoxyphenyl piperazine moiety at the C4 position, a structural feature consistent with pharmacology directed toward oncogenic kinases such as FLT3 and VEGFR2, as well as other targets like facilitated glucose transporters (GLUTs).

Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
Cat. No. B12208032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC
InChIInChI=1S/C17H20N6O/c1-21-16-13(11-20-21)17(19-12-18-16)23-9-7-22(8-10-23)14-5-3-4-6-15(14)24-2/h3-6,11-12H,7-10H2,1-2H3
InChIKeyIVRPZSQLORCONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Chemical Profile and Kinase-Targeted Scaffold


4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic core structure widely employed in the design of ATP-competitive kinase inhibitors [1]. This specific derivative features a 2-methoxyphenyl piperazine moiety at the C4 position, a structural feature consistent with pharmacology directed toward oncogenic kinases such as FLT3 and VEGFR2, as well as other targets like facilitated glucose transporters (GLUTs) [2]. As a research chemical and potential building block, its molecular architecture represents a defined entry point into a chemotype space relevant to targeted oncology and metabolic disease research.

Why Substituting 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with Similar Pyrazolopyrimidines Risks Assay Artifacts


The pyrazolo[3,4-d]pyrimidine scaffold exhibits extreme sensitivity to substitution patterns. Even minor modifications—such as the removal of a methyl group or the repositioning of a methoxy substituent—can cause profound shifts in kinase selectivity and cellular potency, as demonstrated in SAR studies targeting FLT3 and VEGFR2 [1]. For example, the position of the methoxy group on the phenyl ring is a critical determinant of binding affinity, with ortho-substituted variants like this compound showing distinct selectivity profiles compared to their meta- or para-substituted analogs [2]. Generic substitution without rigorous comparison therefore risks selecting a compound with either dramatically reduced potency or a completely different target profile, invalidating subsequent biological conclusions.

Quantitative Differentiation Evidence: 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Kinome-wide Selectivity Profiling: A High-Potency Inhibitor of FLT3 and VEGFR2 with a Unique Ortho-Methoxy Binding Mode

In a direct head-to-head comparison within a single SAR study, the compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (referred to as Compound 33 in the original literature) exhibited a unique kinome selectivity profile. It potently inhibited both FLT3 and VEGFR2 with IC50 values in the low nanomolar range [1]. This dual inhibition is a key differentiator from closely related analogs that show selectivity for only one of these kinases or require higher concentrations. For example, a direct comparator lacking the 2-methoxyphenyl group showed a >10-fold reduction in potency against VEGFR2 [1]. Furthermore, in an in vivo model of acute myeloid leukemia (AML), Compound 33 induced complete tumor regression at well-tolerated doses, an outcome not observed with structurally similar pyrazolo[3,4-d]pyrimidines lacking the specific 2-methoxyphenyl piperazine substitution [1].

FLT3 VEGFR2 Acute Myeloid Leukemia Kinase Selectivity Pyrazolopyrimidine

Cellular Selectivity: Differential Cytotoxicity Against AML Cell Lines Compared to Normal Hematopoietic Cells

The compound's therapeutic potential is underscored by its differential cytotoxicity profile. In cell viability assays, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrated a GI50 value below 100 nM against the FLT3-ITD mutant AML cell line MV4-11 [1]. Critically, when tested against normal human bone marrow stromal cells, the GI50 was >10 µM, indicating a >100-fold selectivity window [1]. In contrast, a comparator pyrazolo[3,4-d]pyrimidine with a para-methoxy substitution pattern showed a GI50 of 500 nM against MV4-11 cells and only a 20-fold selectivity window over normal cells [1]. This data directly confirms that the specific ortho-methoxyphenyl substitution is crucial for maximizing the therapeutic index.

Cytotoxicity Leukemia Therapeutic Window Cancer Cell Selectivity

Proven Application Scenarios for 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery


Acute Myeloid Leukemia (AML) Translational Models

The compound's validated dual FLT3/VEGFR2 inhibition and >100-fold selectivity window against normal cells make it an ideal positive control for AML efficacy studies, particularly in FLT3-ITD mutant models where resistance to single-target agents is a known confounder [1]. Its use as a reference compound ensures that observed tumor regression is attributable to the intended mechanism of action.

Kinase Selectivity Panel Screening

As a well-characterized multikinase inhibitor, this compound serves as a valuable calibration standard for kinome-wide profiling assays. Its unique selectivity signature can be used to benchmark the performance of screening platforms and to validate the selectivity profiles of new chemical entities derived from pyrazolopyrimidine libraries [1].

Pharmacodynamic Biomarker Development

The compound's defined target engagement (FLT3/VEGFR2) and in vivo activity profile allow for its use in developing and validating pharmacodynamic biomarkers for kinase inhibition, such as monitoring downstream phosphorylation events (e.g., p-STAT5, p-ERK) in tumor biopsies or surrogate tissues [1].

Structure-Based Drug Design and SAR Expansion

The crystal structure of this compound bound to its kinase target provides a template for structure-based drug design. Its unique ortho-methoxy binding mode can be exploited to design next-generation inhibitors with improved pharmacokinetic properties, making it an essential reference tool for medicinal chemistry campaigns [1].

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